molecular formula C15H12Cl2N2OS B5545328 N-(benzylcarbamothioyl)-2,4-dichlorobenzamide

N-(benzylcarbamothioyl)-2,4-dichlorobenzamide

Cat. No.: B5545328
M. Wt: 339.2 g/mol
InChI Key: RRZRXEZKUZWGAM-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)-2,4-dichlorobenzamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by the presence of a benzylcarbamothioyl group attached to a 2,4-dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylcarbamothioyl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(benzylcarbamothioyl)-2,4-dichlorobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides and thioureas.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and amines.

Scientific Research Applications

N-(benzylcarbamothioyl)-2,4-dichlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. It can also interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation. These interactions can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

  • N-(benzylcarbamothioyl)benzamide
  • N-(benzylcarbamothioyl)-4-chlorobenzamide
  • N-(benzylcarbamothioyl)-3,5-dichlorobenzamide

Comparison: N-(benzylcarbamothioyl)-2,4-dichlorobenzamide is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the benzamide ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced ability to form metal complexes. Compared to its analogs, this compound exhibits higher stability and greater potential for diverse applications in research and industry .

Properties

IUPAC Name

N-(benzylcarbamothioyl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-11-6-7-12(13(17)8-11)14(20)19-15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZRXEZKUZWGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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